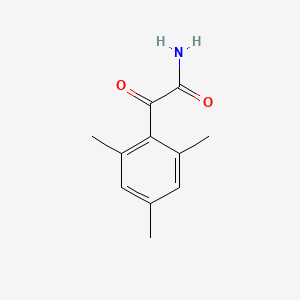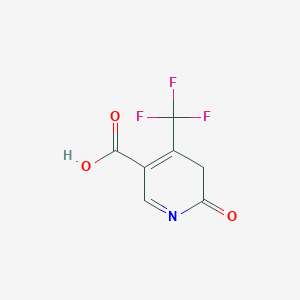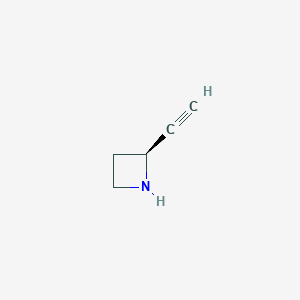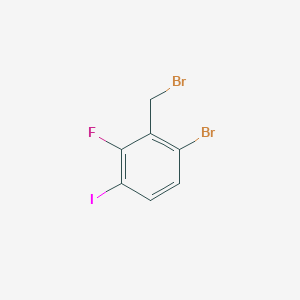
6-Bromo-2-fluoro-3-iodobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-fluoro-3-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2FI. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-iodobenzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2-fluoro-3-iodotoluene using bromine or a brominating agent under controlled conditions . The reaction is carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is carefully regulated to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and advanced analytical methods ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl bromide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium catalysts for coupling reactions
Solvents: Acetic acid, dichloromethane, ethanol
Temperature: Typically ranges from room temperature to reflux conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield benzylamine derivatives, while coupling reactions with boronic acids produce biaryl compounds .
Scientific Research Applications
6-Bromo-2-fluoro-3-iodobenzyl bromide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the derivatization of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-iodobenzyl bromide involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. The compound can undergo nucleophilic substitution, coupling, and other reactions, allowing it to modify molecular structures and create new compounds. The specific molecular targets and pathways depend on the nature of the reactions and the reagents used .
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzyl bromide: Similar in structure but lacks the bromine and fluorine atoms on the benzene ring.
2-Bromo-6-fluoroaniline: Contains bromine and fluorine atoms but differs in the position of the substituents and the presence of an amino group.
Uniqueness
6-Bromo-2-fluoro-3-iodobenzyl bromide is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This unique arrangement allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H4Br2FI |
|---|---|
Molecular Weight |
393.82 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-3-fluoro-4-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 |
InChI Key |
MLKXFDRKHPECAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CBr)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


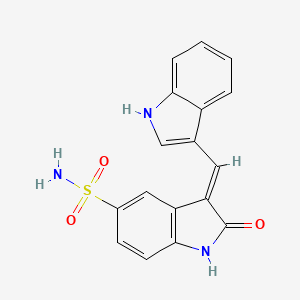


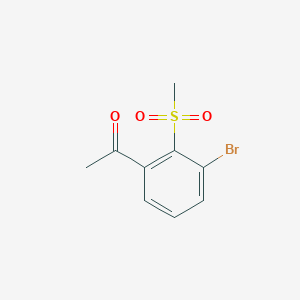
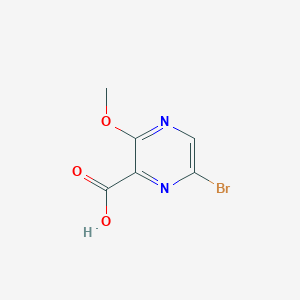
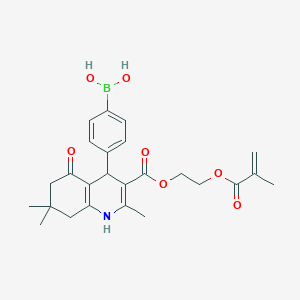
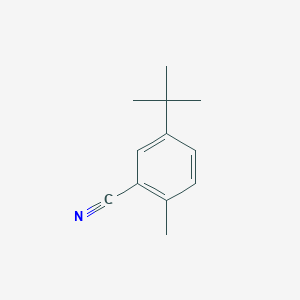
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B12849565.png)
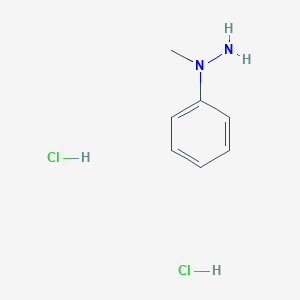
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)
